(Dichlorofluoromethyl)benzene
Overview
Description
(Dichlorofluoromethyl)benzene, also known by its IUPAC name [dichloro(fluoro)methyl]benzene, is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzene where one of the hydrogen atoms is replaced by a dichlorofluoromethyl group.
Mechanism of Action
Mode of Action
It is known that benzene and its derivatives generally interact with their targets through intermolecular interactions . These include an interaction in which hydrogen atoms of one molecule link to the center of the aromatic ring of a neighboring molecule
Biochemical Pathways
Benzene, a related compound, has been shown to alter disease-relevant pathways and genes in a dose-dependent manner, with effects apparent at doses as low as 100 ppb in air
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Dichlorofluoromethyl)benzene. For instance, benzene, a related compound, has been shown to have increased atmospheric levels in residential areas with unconventional shale extraction and processing . Furthermore, the health impact of prolonged benzene exposure has been assessed through metabolomic analyses of exposed workers . Similar environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
(Dichlorofluoromethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes. Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and hematological abnormalities in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the metabolism of this compound can lead to the formation of reactive intermediates that can bind to cellular macromolecules, causing cellular damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For instance, this compound can be transported into cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the mitochondria, where it can affect mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dichlorofluoromethyl)benzene typically involves the introduction of the dichlorofluoromethyl group to a benzene ring. One common method is the reaction of benzene with dichlorofluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the dichlorofluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of advanced reactor technologies allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the dichlorofluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce carboxylic acids .
Scientific Research Applications
(Dichlorofluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Chlorobenzene: Similar structure but with a single chlorine atom instead of a dichlorofluoromethyl group.
Fluorobenzene: Contains a fluorine atom instead of the dichlorofluoromethyl group.
Dichlorobenzene: Contains two chlorine atoms but lacks the fluorine atom.
Uniqueness: (Dichlorofluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the same substituent group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical applications .
Properties
IUPAC Name |
[dichloro(fluoro)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEURKZGLJYCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060099 | |
Record name | (Dichlorofluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-67-9 | |
Record name | (Dichlorofluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dichloro-alpha-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (dichlorofluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Dichlorofluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dichlorofluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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